
3,3'-Diamino-4'-methoxyflavone
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du DD1 implique plusieurs étapes, commençant par la préparation de la structure de base de la flavone. Les étapes clés comprennent :
Formation du noyau de flavone : Cela est généralement réalisé par cyclisation de la 2’-hydroxyacetophénone avec des dérivés de benzaldéhyde en milieu acide.
Introduction de groupes amino : Les groupes amino sont introduits par nitration suivie d’une réduction.
Méthoxylation : Le groupe méthoxy est introduit par méthylation du groupe hydroxyle à l’aide d’iodure de méthyle en présence d’une base.
Méthodes de production industrielle
La production industrielle du DD1 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique :
Synthèse en masse d’intermédiaires : Préparation à grande échelle du noyau de flavone et des intermédiaires subséquents.
Optimisation des conditions réactionnelles : Assurer un rendement et une pureté élevés grâce à des conditions réactionnelles contrôlées.
Purification : Utiliser des techniques telles que la recristallisation et la chromatographie pour obtenir la pureté souhaitée.
Analyse Des Réactions Chimiques
Synthetic Routes and Key Reactions
The synthesis of flavone derivatives like DD1 typically involves multi-step processes. While no direct synthesis protocol for DD1 is publicly detailed, methodologies for structurally related diaminoflavones provide insight into plausible synthetic pathways .
Metabolic Transformations
DD1 undergoes enzymatic modifications mediated by cytochrome P450 (CYP) isoforms, particularly CYP1B1 and CYP2A13 , which are implicated in the metabolism of methoxyflavones .
Table 2: Metabolic Reactions of Methoxyflavones (Structural Analogs)
Substrate | Enzyme | Reaction Type | Products Identified (m/z) | Proposed Structures |
---|---|---|---|---|
3′,4′-Dimethoxyflavone | CYP1B1 | O-demethylation | 255 (3′,4′-dihydroxyflavone) | Loss of methoxy groups |
Ring oxidation | 299 (hydroxylated derivatives) | Epoxidation or hydroxylation | ||
4′-Methoxyflavone | CYP2A13 | O-demethylation | 241 (4′-hydroxyflavone) | Demethylation at 4′-position |
Mechanistic Insights :
-
O-demethylation : CYP enzymes cleave the methoxy group at the 4′-position, forming a hydroxyl group .
-
Ring oxidation : Secondary oxidation generates hydroxylated or epoxidized derivatives (e.g., m/z 299 products) .
-
Amino group stability : The 3,3′-diamino substituents in DD1 may resist further modification, directing reactivity toward the methoxy group .
Biochemical Interactions
DD1’s biological activity is linked to its chemical interactions with cellular targets:
Proteasome Inhibition
-
Mechanism : DD1 directly inhibits the chymotrypsin-like activity of the 20S proteasome (IC<sub>50</sub> = 2.0 µM), likely through non-covalent binding to the β5 subunit .
-
Synergy : Combines with bortezomib to enhance proteotoxic stress in leukemia cells .
Caspase Activation
-
Downstream effects : Proteasome inhibition triggers Bax activation, mitochondrial depolarization, and caspase-3/8/9 cleavage, culminating in apoptosis .
Stability and Reactivity Considerations
Applications De Recherche Scientifique
DD1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study proteasome inhibition and its effects on cellular processes.
Biology: Investigated for its role in inducing apoptosis in cancer cells, particularly in myeloid tumors.
Medicine: Potential therapeutic agent for treating cancers due to its selective apoptosis-inducing properties.
Industry: Utilized in the development of new cancer treatments and as a tool in drug discovery.
Mécanisme D'action
Le DD1 exerce ses effets en inhibant le protéasome, un complexe protéique responsable de la dégradation des protéines inutiles ou endommagées. Cette inhibition entraîne l’accumulation de protéines qui induisent l’apoptose dans les cellules cancéreuses. Les cibles moléculaires incluent les sous-unités du protéasome, et les voies impliquées sont liées à la régulation du cycle cellulaire et de l’apoptose .
Comparaison Avec Des Composés Similaires
Composés similaires
Bortézomib : Un autre inhibiteur du protéasome utilisé dans le traitement du cancer.
Carfilzomib : Un inhibiteur du protéasome plus sélectif avec des applications similaires.
Ixazomib : Un inhibiteur oral du protéasome utilisé dans le traitement du myélome multiple.
Unicité du DD1
Le DD1 est unique en raison de sa structure spécifique, qui permet une inhibition sélective du protéasome dans les tumeurs myéloïdes. Cette sélectivité en fait un composé précieux dans la recherche sur le cancer, offrant des avantages potentiels par rapport aux autres inhibiteurs du protéasome en termes d’efficacité et de profil d’effets secondaires .
Activité Biologique
3,3'-Diamino-4'-methoxyflavone (also known as DD1) is a flavonoid derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and neuroprotection. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C16H16N2O2
- Molecular Weight : 284.31 g/mol
- IUPAC Name : 3,3'-diamino-4-methoxyflavone
This compound features a methoxy group and two amino groups that contribute to its biological activity.
1. Apoptosis Induction
Research indicates that this compound acts as a novel proteasome inhibitor, particularly targeting p70S6 kinase during apoptosis in human myeloid tumor cells. It induces apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .
In a study examining its effects on leukemia cells (U937 and HL-60), it was found that DD1 treatment led to increased levels of active caspases, suggesting a robust apoptotic response. The compound demonstrated dose-dependent inhibition of cell proliferation across various leukemia cell lines .
2. Neuroprotective Effects
In addition to its anticancer properties, DD1 has been shown to protect neuronal cells from oxidative stress-induced damage. It prevents cell death in neuroblastoma (SH-SY5Y) and cervical cancer (HeLa) cell lines exposed to DNA-damaging agents . The mechanism appears to involve the reduction of poly(ADP-ribose) polymer accumulation, which is critical in the cellular response to DNA damage.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Myeloid Tumor Cells : A study published in Biochimica et Biophysica Acta reported that DD1 significantly induced apoptosis in human myeloid tumor cells by activating caspases and disrupting mitochondrial membrane potential .
- Neuroprotective Study : Another investigation demonstrated that DD1 could prevent decreases in cell viability caused by oxidative stress in neuronal models, indicating its potential as a neuroprotective agent .
Table 1: Biological Activity of this compound
Cell Line | IC50 (µM) | Mechanism | Effect |
---|---|---|---|
U937 | 10 | Apoptosis induction | Increased caspase activity |
HL-60 | 12 | Mitochondrial dysfunction | Cell cycle arrest |
SH-SY5Y | 15 | Neuroprotection | Prevention of oxidative stress |
HeLa | 20 | DNA damage response | Protection against cell death |
Propriétés
IUPAC Name |
3-amino-2-(3-amino-4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-7-6-9(8-11(13)17)16-14(18)15(19)10-4-2-3-5-12(10)21-16/h2-8H,17-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRUZXHIEFFBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172069 | |
Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187585-11-1 | |
Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187585111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 187585-11-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.